Diazanium;zirconium(4+);hexafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

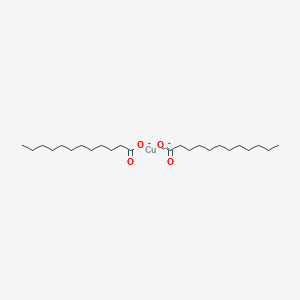

These compounds contain the [ZrF6]2- anion

Mechanism of Action

Target of Action

Diazonium salts, such as Diazanium, are known for their ability to covalently attach functional moieties to various substrates . This makes them valuable tools in the field of surface modification, particularly in the development of 2D nanomaterials for a wide range of applications . The primary targets of Diazanium are therefore the surfaces of these substrates, which can include materials like glassy carbon, silicon, and gold .

Mode of Action

The mode of action of Diazanium involves the covalent attachment of functional moieties to various substrates under mild experimental conditions . This is achieved through a two-step approach known as "post-functionalization" . In this process, Diazanium is used to prepare reactive organic layers on the substrate, which are then used for the coupling of more complex molecular structures .

Biochemical Pathways

The para-position of aryldiazonium salt bearing different functional moieties endows the sensing surface with different purposes . Introduction of molecular wires or nanomaterials can further enhance signal and/or electron transfer, helping to increase the sensitivity .

Pharmacokinetics

Diazonium salts have been used in drug delivery systems and surface modification of inorganic substrates to control pharmacokinetics . These works emphasize the diversity of drug delivery applications, including theranostic, where diazonium modifications are useful .

Result of Action

The result of the action of Diazanium;Zirconium(4+);Hexafluoride is the successful modification of the substrate’s surface. This modification allows for the coupling of more complex molecular structures, providing working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. The surface properties of the substrate, the experimental conditions used, and the specific functional moieties attached can all impact the effectiveness of the this compound .

Preparation Methods

The synthesis of diazanium;zirconium(4+);hexafluoride can be achieved through a high-pressure, high-temperature solid-state reaction. In this method, stoichiometric amounts of lithium fluoride (LiF) and zirconium fluoride (ZrF4) are reacted under high pressure (11 GPa) and high temperature (1063 K). This method ensures the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

Diazanium;zirconium(4+);hexafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the [ZrF6]2- anion, which can participate in different chemical processes. Common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diazanium;zirconium(4+);hexafluoride has a wide range of scientific research applications due to its unique properties. It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis. Additionally, it is employed in the development of superconductors and electrochemical devices. The compound’s ability to facilitate these processes makes it valuable in both academic and industrial research settings.

Comparison with Similar Compounds

Diazanium;zirconium(4+);hexafluoride can be compared to other hexafluorozirconates, such as potassium hexafluorozirconate (K2ZrF6) and sodium hexafluorozirconate (Na2ZrF6). While these compounds share similar chemical structures, diazanium;zirconium(4+)hexafluoride is unique due to its specific reactivity and applications

Properties

CAS No. |

16919-31-6 |

|---|---|

Molecular Formula |

F6Zr.2H4N F6H8N2Z |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

diazanium;hexafluorozirconium(2-) |

InChI |

InChI=1S/6FH.2H3N.Zr/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

InChI Key |

LPFRXGDQGULMEN-UHFFFAOYSA-J |

SMILES |

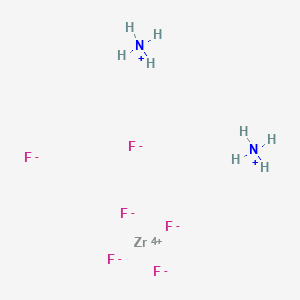

[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Zr+4] |

Canonical SMILES |

[NH4+].[NH4+].F[Zr-2](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

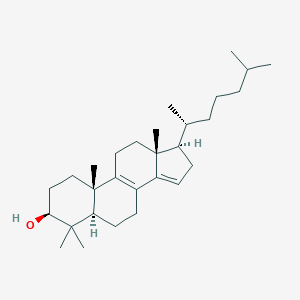

![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)

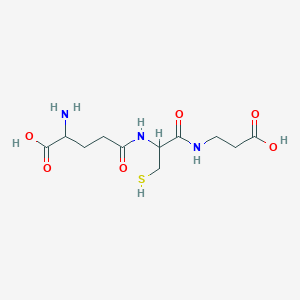

![(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B101275.png)